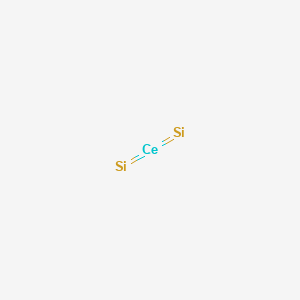

Cerium silicide

説明

Synthesis Analysis

Cerium silicides, including Ce₅Si₃, Ce₃Si₂, CeSi, CeSi₂₋y, and CeSi₂₋x, can be prepared from elemental cerium and silicon through mechanochemical processing in a planetary ball mill. This synthesis method has been shown to be viable for rare earth silicides, offering insights into mechanochemical reaction kinetics and phase formation similar to thin films. Spark plasma sintering can then consolidate the prepared powders to high density (Alanko et al., 2014).

Molecular Structure Analysis

The structural analysis of cerium silicides reveals variations in their crystal structures depending on the composition. For example, Ce₄(P₁₋ₓSiₓ)₃₋z, a rare-earth phosphide silicide, crystallizes in the anti-Th₃P₄ structure type, indicating a mixed occupation of sites by Si and P with a wide homogeneity range. This suggests the importance of excess electron concentration for the stabilization of specific structural motifs in cerium silicides (Chizhov et al., 2006).

Chemical Reactions and Properties

Cerium's ability to cycle between the +3 and +4 oxidation states at oxygen vacancy sites enables cerium silicides to catalyze Fenton-like reactions with hydrogen peroxide, generating radicals. This property is essential for its catalytic activities and antioxidant properties, showing potential for various environmental and biological applications (Heckert et al., 2008).

Physical Properties Analysis

The physical properties of cerium silicides, such as magnetic and electrical behavior, are influenced by their crystallographic structure. For instance, cerium silicide compounds like CeIr₂Si₂ undergo a crystallographic transformation with temperature, which impacts the valence of cerium and, consequently, their magnetic and electrical properties (Buffat et al., 1986).

Chemical Properties Analysis

The chemical properties of cerium silicides, particularly their catalytic behaviors, are closely related to their surface chemistry. The structure of cerium oxide surfaces, for example, plays a critical role in their catalytic performance, including in automotive three-way catalysts and other processes involving organic oxygenates. The presence of oxygen vacancies on the surface alters the adsorption and subsequent reactions of various adsorbates, highlighting the importance of ceria's surface chemistry in its catalytic applications (Mullins, 2015).

科学的研究の応用

Catalysis

Application : Cerium silicide, like other transition metal silicides, has been found to be important in catalytic systems due to their specific crystal and electronic structures . They have good electrical conductivity, high chemical inertness, and thermal stability .

Methods : The properties of transition metal silicides depend largely on their method of preparation or processing . This includes traditional high-temperature methods and emerging technologies for nanomaterials .

Results : Transition metal silicides have shown excellent selectivity to the intermediate product in hydrogenation reactions and high stability in the harsh environment of hydrotreatment reactions .

Thermoelectric Generators

Application : Silicide-based thermoelectric (TE) materials, including Cerium silicide, are promising candidates for automotive TE generators, which can collect wasted heat and convert it into electricity .

Methods : Strategies for manufacturing highly efficient silicide-based TE devices include controlling the carrier concentration and band structure to increase their electronic transport properties, and nanostructure engineering to effectively reduce their lattice thermal conductivity .

Results : While there are still challenges to be overcome, the development of highly efficient TE materials and devices could represent new solutions for the global energy crisis .

Uranium Silicide Production

Application : Cerium silicide is used as a surrogate material to investigate the feasibility of high-energy ball milling and Spark Plasma Sintering (SPS) for the production of uranium silicide .

Methods : The specific methods of application or experimental procedures are not detailed in the source .

Results : The specific results or outcomes obtained are not detailed in the source .

Microelectronics

Application : Silicide thin films, including Cerium silicide, have applications in microelectronics due to their high electrical conductivity, thermal stability, corrosion resistance, and compatibility with photolithographic wafer processes .

Methods : Silicides are commonly used as an interconnect material in integrated circuits for their high conductivity . Silicides formed through the salicide process also see use as a low work function metal in ohmic and Schottky contacts .

Results : The use of silicides in microelectronics has improved the performance and efficiency of various electronic devices .

Photocatalysts and Electrocatalysts

Application : Transition metal silicides, including Cerium silicide, have been used as photocatalysts and electrocatalysts .

Methods : The specific methods of application or experimental procedures are not detailed in the source .

Results : The specific results or outcomes obtained are not detailed in the source .

Carbon Nanotube (CNT) Growth

Application : Transition metal silicides, including Cerium silicide, have been used in the growth processes of carbon nanotubes .

Methods : The specific methods of application or experimental procedures are not detailed in the source .

Results : The specific results or outcomes obtained are not detailed in the source .

Hydrogenation Reactions

Application : Transition metal silicides, including Cerium silicide, have been used in hydrogenation reactions .

Methods : The specific methods of application or experimental procedures are not detailed in the source .

Results : Transition metal silicides have shown excellent selectivity to the intermediate product in hydrogenation reactions .

Hydrotreatment Reactions

Application : Transition metal silicides, including Cerium silicide, have been used in hydrotreatment reactions .

Methods : The specific methods of application or experimental procedures are not detailed in the source .

Results : Transition metal silicides have shown high stability in the harsh environment of hydrotreatment reactions .

Multilayer Film Formation

Application : Cerium silicide has been used in the formation of multilayer films .

Methods : Alternating layers of Si and Ce were deposited by electron evaporation under ultrahigh vacuum conditions on a Si substrate held at 150°C . Isothermal, rapid thermal annealing has been used to react these Ce–Si multilayer films .

Results : The specific results or outcomes obtained are not detailed in the source .

将来の方向性

特性

InChI |

InChI=1S/Ce.2Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHYVSKDMXEWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]=[Ce]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeSi2 | |

| Record name | cerium silicide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium silicide | |

CAS RN |

12014-85-6 | |

| Record name | Cerium silicide (CeSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12014-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium silicide (CeSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium silicide (CeSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)

![N-[(3S,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B80167.png)

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)